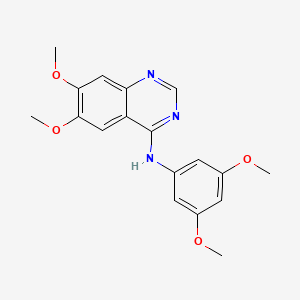

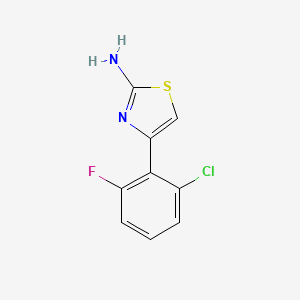

![molecular formula C12H15N5O B2816291 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide CAS No. 2307941-27-9](/img/structure/B2816291.png)

1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .

Synthesis Analysis

An efficient synthesis of pyrazolo [1,5-a]pyrimidines has been reported . The synthesis involves using 7-hydrazinyl-5-methylpyrazolo [1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo [1,5-a]pyrimidine-3-carbonitrile as precursors . The synthetic route of related compounds also involves using 5-chloro-3-nitropyrazolo [1,5-a]pyrimidine as a starting material .Chemical Reactions Analysis

Pyrazolo [1,5-a]pyrimidines have been used in various chemical reactions . They have been identified as strategic compounds for optical applications due to their significant photophysical properties .Applications De Recherche Scientifique

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives, such as “1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide”, have been identified as having a high impact in medicinal chemistry, particularly in the field of cancer research . They have been used as an antitumor scaffold, showing potential in anticancer treatments .

Enzymatic Inhibitory Activity

These compounds have also shown enzymatic inhibitory activity . This means they can inhibit the activity of certain enzymes, which can be useful in the treatment of various diseases where these enzymes play a key role.

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . This makes them useful in the development of new materials with unique properties.

Antimicrobial Activity

A series of new pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity . This suggests potential use in the treatment of various bacterial and fungal infections.

Kinase Inhibition

In addition to traditional drug targets such as B-Raf, KDR, Lck, and Src kinase, some small molecule drugs with excellent activity against other kinases (Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC) have emerged in recent years . This suggests potential use in the treatment of diseases related to these kinases.

COPD Treatment

Utilizing known “morpholine-pyrimidine” structure-PI3K δ- activity relationship and bicyclic pyrazolo[1,5-a]pyrimidine core, a novel library of compounds has been developed focused on future COPD (Chronic Obstructive Pulmonary Disease) treatment .

Orientations Futures

Pyrazolo [1,5-a]pyrimidines have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes and pigments . Their synthetic routes have escalated dramatically in the last decades . This suggests that there is a lot of potential for future research and development in this area.

Mécanisme D'action

Target of Action

The compound “1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications and have shown significant impact in medicinal chemistry . They have been used as antitumor scaffolds and have shown enzymatic inhibitory activity . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been found to exhibit cytotoxic activities against certain cell lines . They have also been identified as potential inhibitors of cyclin-dependent kinases (CDKs) .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been found to inhibit CDKs, which play a crucial role in cell cycle progression . Inhibition of CDKs can lead to cell cycle arrest, endoreduplication, and ultimately, apoptosis . These compounds have also been found to exhibit antioxidant activities .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . It has been found to inhibit CDKs, leading to cell cycle arrest and apoptosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, pyrazolo[1,5-a]pyrimidines have been found to exhibit good solid-state emission intensities, suggesting that they can be designed as solid-state emitters by proper structural selection . They also show stability under exposure to extreme pH .

Propriétés

IUPAC Name |

1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-8-7-11(17-10(15-8)4-5-14-17)16-6-2-3-9(16)12(13)18/h4-5,7,9H,2-3,6H2,1H3,(H2,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQAXNGCTSOYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

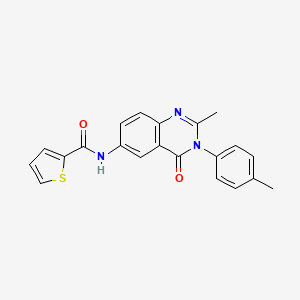

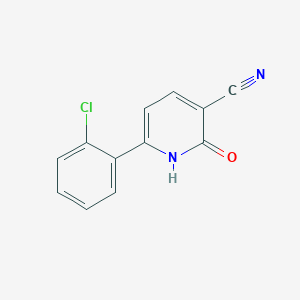

![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)

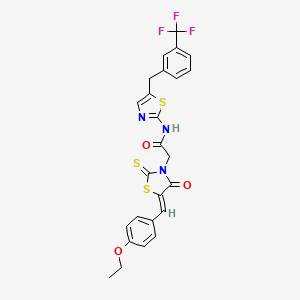

![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)

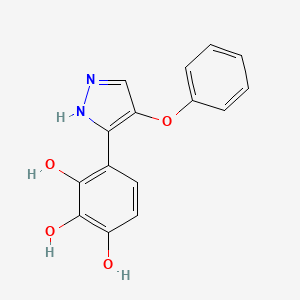

![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)

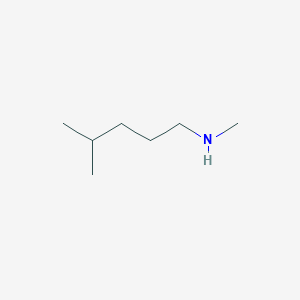

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)

![methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2816228.png)